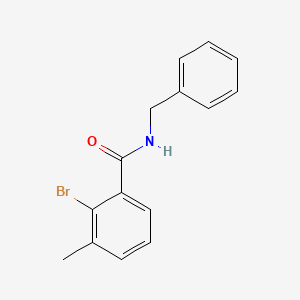

N-Benzyl-2-bromo-3-methylbenzamide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

N-benzyl-2-bromo-3-methylbenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14BrNO/c1-11-6-5-9-13(14(11)16)15(18)17-10-12-7-3-2-4-8-12/h2-9H,10H2,1H3,(H,17,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RMZCOCPILJGRHF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)C(=O)NCC2=CC=CC=C2)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14BrNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

304.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Physicochemical Properties of N-Benzyl-2-bromo-3-methylbenzamide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the known physicochemical properties, a projected synthesis protocol, and a conceptual experimental workflow for the compound N-Benzyl-2-bromo-3-methylbenzamide. Due to the limited availability of direct experimental data in public-domain literature, this document combines theoretical calculations with established methodologies for analogous compounds to serve as a foundational resource for research and development.

Core Physicochemical Properties

Table 1: Calculated and Precursor Physicochemical Data

| Property | This compound (Calculated) | 2-Bromo-3-methylbenzoic Acid (Experimental)[1][2] | Benzylamine (Experimental)[3][4] |

| Molecular Formula | C₁₅H₁₄BrNO | C₈H₇BrO₂ | C₇H₉N |

| Molecular Weight | 304.18 g/mol | 215.04 g/mol | 107.15 g/mol |

| Appearance | Not available | Off-white to tan crystalline powder[1][5] | Colorless liquid[4] |

| Melting Point | Not available | 135-138 °C[5] | 10 °C |

| Boiling Point | Not available | Not available | 185 °C |

| Density | Not available | Not available | 0.981 g/mL[3] |

| Solubility | Not available | Moderately soluble in organic solvents[1] | Miscible with water and organic solvents[4] |

Experimental Protocols

No specific protocols for the synthesis or analysis of this compound have been published. However, a standard and reliable method for its synthesis can be projected based on the amidation of a carboxylic acid via an acyl chloride intermediate.

Projected Synthesis of this compound

This protocol describes a two-step process starting from 2-bromo-3-methylbenzoic acid.

Step 1: Synthesis of 2-bromo-3-methylbenzoyl chloride

-

Reagents & Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 2-bromo-3-methylbenzoic acid (1.0 eq) in anhydrous dichloromethane (DCM, 10 mL/g of acid).

-

Reaction: Add thionyl chloride (SOCl₂) (1.5 eq) dropwise to the suspension at 0 °C.

-

Reflux: After the addition is complete, allow the mixture to warm to room temperature and then heat to reflux (approx. 40 °C).

-

Monitoring: Monitor the reaction by thin-layer chromatography (TLC) until the starting carboxylic acid is fully consumed.

-

Work-up: Once the reaction is complete, remove the excess thionyl chloride and DCM under reduced pressure. The resulting crude 2-bromo-3-methylbenzoyl chloride, an oily residue, can be used in the next step without further purification.

Step 2: Amidation with Benzylamine

-

Reagents & Setup: Dissolve the crude 2-bromo-3-methylbenzoyl chloride from Step 1 in anhydrous DCM (10 mL/g of initial acid). Cool the solution to 0 °C in an ice bath.

-

Reaction: In a separate flask, dissolve benzylamine (1.1 eq) and a non-nucleophilic base such as triethylamine (TEA) or pyridine (1.2 eq) in anhydrous DCM. Add this solution dropwise to the stirred acyl chloride solution at 0 °C.

-

Completion: Allow the reaction mixture to warm to room temperature and stir for 4-8 hours.

-

Monitoring: Monitor the formation of the product by TLC.

-

Quenching & Extraction: Upon completion, wash the reaction mixture sequentially with 1M HCl, saturated sodium bicarbonate (NaHCO₃) solution, and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield pure this compound.

Proposed Characterization Methods

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra should be acquired to confirm the chemical structure. Expected ¹H NMR signals would include aromatic protons from both benzene rings, a doublet for the benzylic CH₂ group, and a singlet for the methyl group.

-

Infrared (IR) Spectroscopy: The IR spectrum should show characteristic absorption bands for the amide C=O stretch (typically ~1650 cm⁻¹) and the N-H stretch (~3300 cm⁻¹).

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to confirm the molecular formula by determining the exact mass of the molecular ion peak [M]+ or its protonated adduct [M+H]+.

Visualized Experimental Workflow

The logical flow for the synthesis and characterization of this compound is depicted below. This workflow outlines the key stages from starting materials to the final, characterized compound.

Caption: Workflow for Synthesis and Characterization.

Signaling Pathways and Biological Activity

Currently, there is no information available in the public scientific literature regarding the biological activity or associated signaling pathways for this compound. Benzamide derivatives, as a class, are known to exhibit a wide range of biological activities, and some N-substituted benzamides have been investigated as antitumor agents.[6][7] Further research would be required to determine if this specific compound has any relevant biological targets or therapeutic potential.

References

- 1. researchgate.net [researchgate.net]

- 2. N-Benzyl-2-bromo-2-methylpropanamide | C11H14BrNO | CID 151608 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. N-Benzyl-2-bromo-N-methylbenzamide | C15H14BrNO | CID 614171 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Design, Synthesis and Biological Evaluation of 4-Benzamidobenzoic Acid Hydrazide Derivatives as Novel Soluble Epoxide Hydrolase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Synthesis of N-Substituted Benzamide Derivatives and their Evaluation as Antitumor Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

Unraveling the Therapeutic Potential of N-Benzylbenzamides: A Review of Plausible Mechanisms of Action

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Disclaimer: As of November 2025, there is no publicly available scientific literature detailing the specific mechanism of action of N-Benzyl-2-bromo-3-methylbenzamide. This technical guide, therefore, explores the established and potential mechanisms of action for the broader class of N-benzylbenzamide and bromo-substituted benzamide derivatives. The information presented herein is intended to provide a foundational understanding of the potential biological activities of this chemical scaffold and should be considered hypothetical in the context of this compound until specific research is conducted.

Introduction: The N-Benzylbenzamide Scaffold

The N-benzylbenzamide core structure is a versatile pharmacophore that has been incorporated into a variety of biologically active molecules. The presence of the benzamide group, coupled with a flexible N-benzyl substitution, allows for diverse interactions with various biological targets. The inclusion of a bromine atom on the benzoyl ring, as seen in this compound, can significantly influence the compound's physicochemical properties, such as lipophilicity and electronic distribution, which in turn can modulate its pharmacological activity and metabolic stability. This document will delve into the known biological activities and mechanisms of action of structurally related N-benzylbenzamides, offering a framework for potential research directions for the title compound.

Potential Mechanisms of Action of N-Benzylbenzamide Derivatives

Based on the available literature for structurally related compounds, several potential mechanisms of action can be postulated for this compound. These include dual modulation of soluble epoxide hydrolase (sEH) and peroxisome proliferator-activated receptor γ (PPARγ), antimicrobial and antifungal activity, tubulin polymerization inhibition, and anti-inflammatory effects.

Dual sEH and PPARγ Modulation

A significant area of research for N-benzylbenzamide derivatives has been their role as dual modulators of soluble epoxide hydrolase (sEH) and peroxisome proliferator-activated receptor γ (PPARγ)[1][2].

-

Soluble Epoxide Hydrolase (sEH): This enzyme is responsible for the degradation of endogenous anti-inflammatory and vasodilatory lipid mediators called epoxyeicosatrienoic acids (EETs). Inhibition of sEH leads to increased levels of EETs, which can have beneficial effects in cardiovascular and inflammatory diseases.

-

Peroxisome Proliferator-Activated Receptor γ (PPARγ): This nuclear receptor is a key regulator of glucose and lipid metabolism. Activation of PPARγ is the mechanism of action for the thiazolidinedione class of antidiabetic drugs.

The dual modulation of both sEH and PPARγ presents a promising therapeutic strategy for metabolic syndrome, combining insulin sensitization with anti-inflammatory and cardiovascular protective effects[1].

Signaling Pathway for Dual sEH/PPARγ Modulation

Caption: Potential dual mechanism of N-benzylbenzamide derivatives.

Antimicrobial and Antifungal Activity

Certain substituted N-benzylbenzamides have demonstrated in vitro antibacterial and antifungal properties[3]. The precise mechanism for this activity is often not fully elucidated but is generally thought to involve disruption of microbial cell membranes, inhibition of essential enzymes, or interference with nucleic acid synthesis. The lipophilic nature of the N-benzyl group and the electron-withdrawing effects of the bromine atom could facilitate passage through microbial cell walls and interaction with intracellular targets.

Tubulin Polymerization Inhibition

A series of novel N-benzylbenzamide derivatives have been identified as potent inhibitors of tubulin polymerization, exhibiting significant antitumor activities[4].

-

Mechanism: These compounds bind to the colchicine-binding site on β-tubulin. This binding event disrupts the dynamic equilibrium of microtubule assembly and disassembly, which is crucial for various cellular processes, including mitosis, intracellular transport, and cell motility. The resulting mitotic arrest leads to apoptosis in rapidly dividing cancer cells.

Experimental Workflow for Screening Tubulin Polymerization Inhibitors

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. researchgate.net [researchgate.net]

- 3. Synthesis Characterization and Antibacterial, Antifungal Activity of N-(Benzyl Carbamoyl or Carbamothioyl)-2-hydroxy Substituted Benzamide and 2-Benzyl Amino-Substituted Benzoxazines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

Biological Activity of N-Benzyl-2-bromo-3-methylbenzamide Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The N-benzylbenzamide scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including antitumor and antimicrobial properties. This technical guide provides an in-depth overview of the known biological activities of N-benzylbenzamide derivatives, with a focus on their potential as therapeutic agents. While specific data on "N-Benzyl-2-bromo-3-methylbenzamide" is limited in publicly available literature, this document serves as a comprehensive resource by summarizing the activities of structurally related compounds. It includes a compilation of quantitative biological data, detailed experimental protocols for key assays, and visualizations of relevant signaling pathways and experimental workflows to guide future research and development in this area.

Introduction

Benzamide and its derivatives are fundamental structural motifs in a vast number of biologically active compounds and approved pharmaceuticals. The incorporation of a benzyl group at the nitrogen atom, forming the N-benzylbenzamide core, has proven to be a particularly fruitful strategy in the discovery of novel therapeutic agents. These compounds have demonstrated a remarkable diversity of pharmacological effects, ranging from antimicrobial and anti-inflammatory to potent antitumor activities.

The biological profile of N-benzylbenzamide derivatives is significantly influenced by the substitution patterns on both the benzoyl and benzyl rings. The presence of halogen atoms, such as bromine, and alkyl groups, such as a methyl group, on the benzoyl moiety, as in the case of this compound, can modulate the compound's lipophilicity, electronic properties, and steric interactions with biological targets. This fine-tuning of the molecular structure is a key aspect of rational drug design, aiming to enhance potency, selectivity, and pharmacokinetic properties.

This guide will explore the significant biological activities reported for N-benzylbenzamide derivatives, with a primary focus on their antitumor and antimicrobial potential. We will present available quantitative data, provide detailed methodologies for the evaluation of these activities, and illustrate the underlying molecular mechanisms and experimental procedures.

Quantitative Biological Activity Data

The following tables summarize the reported biological activities of various N-benzylbenzamide and related benzamide derivatives. This data is intended to provide a comparative overview and guide the design and screening of new analogs, including those based on the this compound scaffold.

Table 1: Antitumor Activity of N-Benzylbenzamide Derivatives

| Compound ID | Structure | Cancer Cell Line | IC50 (nM) | Reference |

| 20b | Novel N-benzylbenzamide derivative | Multiple cancer cell lines | 12 - 27 | [1] |

| I-25 (MY-943) | N-benzylarylamide-dithiocarbamate derivative | MGC-803 (gastric cancer) | 17 | [2] |

| HCT-116 (colorectal cancer) | 44 | [2] | ||

| KYSE450 (esophageal cancer) | 30 | [2] | ||

| 16f (MY-1121) | Arylamide derivative with piperazine moiety | Nine human cancer cells | 89 - 238 | [2] |

| 38 | N-benzyl-2-fluorobenzamide derivative | MDA-MB-231 (breast cancer) | 1980 | [3] |

Table 2: Antimicrobial Activity of Benzamide and N-Benzylbenzamide Derivatives

| Compound ID | Structure | Microorganism | MIC (µg/mL) | Reference |

| 5a | N-phenylbenzamide derivative | B. subtilis | 6.25 | [4] |

| E. coli | 3.12 | [4] | ||

| 6b | N-substituted benzamide derivative | E. coli | 3.12 | [4] |

| 6c | N-substituted benzamide derivative | B. subtilis | 6.25 | [4] |

Experimental Protocols

Detailed and standardized experimental protocols are crucial for the reproducible evaluation of the biological activity of novel compounds. The following sections provide methodologies for key assays relevant to the assessment of N-benzylbenzamide derivatives.

In Vitro Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and proliferation. It is widely used for screening the cytotoxic potential of new chemical entities against cancer cell lines.

Principle: Metabolically active cells possess mitochondrial dehydrogenase enzymes that reduce the yellow, water-soluble MTT to a purple, insoluble formazan. The amount of formazan produced is directly proportional to the number of viable cells. The formazan crystals are then solubilized, and the absorbance is measured spectrophotometrically.

Protocol:

-

Cell Seeding:

-

Culture cancer cells in a suitable medium to approximately 80% confluency.

-

Trypsinize the cells and perform a cell count.

-

Seed the cells in a 96-well plate at a density of 1 x 10⁴ cells/well in 100 µL of culture medium.

-

Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

-

-

Compound Treatment:

-

Prepare a stock solution of the test compound (e.g., in DMSO).

-

Perform serial dilutions of the stock solution in culture medium to achieve the desired final concentrations.

-

After 24 hours of incubation, remove the old medium from the wells and add 100 µL of the medium containing the test compound at various concentrations. Include a vehicle control (medium with the same concentration of DMSO used for the test compounds) and a positive control (a known cytotoxic agent).

-

Incubate the plate for 48-72 hours at 37°C and 5% CO₂.

-

-

MTT Addition and Incubation:

-

Prepare a 5 mg/mL solution of MTT in phosphate-buffered saline (PBS).

-

After the treatment period, remove the medium from each well.

-

Add 100 µL of fresh culture medium and 10 µL of the MTT solution to each well.

-

Incubate the plate for 2-4 hours at 37°C until a purple precipitate is visible.

-

-

Formazan Solubilization and Absorbance Measurement:

-

After incubation with MTT, carefully remove the medium.

-

Add 100 µL of a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.

-

Incubate the plate for 15 minutes at 37°C with shaking.

-

Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of cell viability for each concentration of the test compound using the following formula: % Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100

-

Plot the percentage of cell viability against the compound concentration to determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

-

Antimicrobial Susceptibility Testing: Broth Microdilution Method

The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against a specific microorganism.

Principle: A serial dilution of the antimicrobial agent is prepared in a liquid growth medium in a 96-well microtiter plate. Each well is then inoculated with a standardized suspension of the test microorganism. The MIC is the lowest concentration of the antimicrobial agent that completely inhibits the visible growth of the microorganism after a defined incubation period.

Protocol:

-

Preparation of Antimicrobial Stock Solution:

-

Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO) at a high concentration.

-

-

Preparation of Microtiter Plates:

-

Dispense 50 µL of sterile broth (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi) into each well of a 96-well microtiter plate.

-

Add 50 µL of the antimicrobial stock solution to the first well of each row to be tested.

-

Perform a two-fold serial dilution by transferring 50 µL from the first well to the second, and so on, down the plate. Discard the final 50 µL from the last well. This will result in a range of concentrations of the test compound.

-

Include a growth control well (broth and inoculum, no compound) and a sterility control well (broth only).

-

-

Preparation of Inoculum:

-

Culture the test microorganism on a suitable agar medium overnight.

-

Pick several colonies and suspend them in sterile saline or broth.

-

Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL for bacteria).

-

Dilute this adjusted suspension in the appropriate broth to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well.

-

-

Inoculation and Incubation:

-

Inoculate each well (except the sterility control) with 50 µL of the standardized inoculum suspension.

-

Incubate the plates at the appropriate temperature (e.g., 37°C for most bacteria) for 18-24 hours.

-

-

Determination of MIC:

-

After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of the antimicrobial agent in which there is no visible growth.

-

The results can also be read using a microplate reader to measure the optical density.

-

Tubulin Polymerization Inhibition Assay

Several N-benzylbenzamide derivatives have been identified as inhibitors of tubulin polymerization, a key mechanism for their anticancer activity.

Principle: This cell-free assay measures the ability of a compound to interfere with the assembly of tubulin dimers into microtubules. The polymerization of purified tubulin is induced by GTP and warming to 37°C. The increase in microtubule mass is monitored over time by measuring the increase in light scattering or fluorescence of a reporter molecule.

General Procedure:

-

Reagent Preparation:

-

Purified tubulin is commercially available or can be isolated from bovine or porcine brain.

-

A polymerization buffer (e.g., PEM buffer containing GTP) is prepared.

-

The test compound is dissolved in a suitable solvent (e.g., DMSO).

-

-

Assay Performance:

-

The reaction is typically performed in a 96-well plate format.

-

A reaction mixture containing tubulin in polymerization buffer is pre-incubated with the test compound or vehicle control on ice.

-

The plate is then transferred to a spectrophotometer or fluorometer pre-warmed to 37°C.

-

The polymerization is initiated, and the change in absorbance or fluorescence is monitored over time.

-

-

Data Analysis:

-

The rate and extent of tubulin polymerization are determined from the kinetic curves.

-

The inhibitory effect of the compound is calculated by comparing the polymerization in the presence of the compound to the vehicle control.

-

The IC50 value for tubulin polymerization inhibition can be determined by testing a range of compound concentrations.

-

Signaling Pathways and Mechanisms of Action

Understanding the molecular mechanisms by which N-benzylbenzamide derivatives exert their biological effects is crucial for their development as therapeutic agents. Several signaling pathways and cellular processes have been implicated.

Inhibition of Tubulin Polymerization

A primary mechanism of action for the antitumor activity of many N-benzylbenzamide derivatives is the inhibition of tubulin polymerization.[1][2] Microtubules are essential components of the cytoskeleton, playing critical roles in cell division, intracellular transport, and maintenance of cell shape. By binding to tubulin, these compounds disrupt the dynamic equilibrium of microtubule assembly and disassembly, leading to cell cycle arrest, typically at the G2/M phase, and subsequent induction of apoptosis.[2]

Caption: Inhibition of Tubulin Polymerization by N-Benzylbenzamide Derivatives.

Induction of Apoptosis

Some N-substituted benzamides have been shown to induce apoptosis through the intrinsic or mitochondrial pathway.[5] This process involves the release of cytochrome c from the mitochondria into the cytosol, which then triggers the activation of a cascade of caspases, primarily caspase-9, leading to the execution of programmed cell death.

Caption: Intrinsic Apoptosis Pathway Induced by N-substituted Benzamides.

Modulation of STAT3 Signaling Pathway

The Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that is often constitutively activated in many types of cancer, promoting cell proliferation, survival, and angiogenesis. Certain N-substituted sulfamoylbenzamide derivatives have been identified as inhibitors of the STAT3 signaling pathway, suggesting another potential mechanism for the anticancer activity of benzamide-based compounds.[6]

Caption: Inhibition of the STAT3 Signaling Pathway.

Hedgehog Signaling Pathway Inhibition

The Hedgehog (Hh) signaling pathway plays a crucial role in embryonic development and its aberrant activation is implicated in the development of several cancers. Some 2-methoxybenzamide derivatives have been reported as inhibitors of the Hh signaling pathway by targeting the Smoothened (Smo) receptor.[7]

Caption: Inhibition of the Hedgehog Signaling Pathway.

Experimental Workflow Visualizations

The following diagrams illustrate the workflows for the key experimental protocols described in this guide.

Caption: Workflow for the MTT Cytotoxicity Assay.

Caption: Workflow for the Broth Microdilution Antimicrobial Assay.

Conclusion

N-benzylbenzamide derivatives represent a versatile and promising class of compounds with significant potential for the development of new therapeutic agents. The evidence presented in this guide highlights their potent antitumor and antimicrobial activities, which are often mediated through well-defined molecular mechanisms such as the inhibition of tubulin polymerization and the induction of apoptosis.

While specific biological data for "this compound" remains to be elucidated, the comprehensive information provided on related analogs offers a solid foundation for future research. The detailed experimental protocols and visualizations of key signaling pathways and workflows are intended to equip researchers with the necessary tools and knowledge to explore the therapeutic potential of this and other novel N-benzylbenzamide derivatives. Further investigation into the structure-activity relationships, mechanism of action, and pharmacokinetic properties of these compounds is warranted and will undoubtedly contribute to the advancement of new and effective treatments for a range of diseases.

References

- 1. Discovery of novel N-benzylbenzamide derivatives as tubulin polymerization inhibitors with potent antitumor activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. ccspublishing.org.cn [ccspublishing.org.cn]

- 4. nanobioletters.com [nanobioletters.com]

- 5. Mechanism of action for N-substituted benzamide-induced apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Discovery of N-substituted sulfamoylbenzamide derivatives as novel inhibitors of STAT3 signaling pathway based on Niclosamide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Synthesis of 2-methoxybenzamide derivatives and evaluation of their hedgehog signaling pathway inhibition - PMC [pmc.ncbi.nlm.nih.gov]

In-Depth Technical Guide: Potential Therapeutic Targets of N-Benzyl-2-bromo-3-methylbenzamide Analogues

For Researchers, Scientists, and Drug Development Professionals

Abstract

The N-benzylbenzamide scaffold represents a versatile pharmacophore with a diverse range of biological activities. Analogues of this core structure have demonstrated potential as inhibitors of key enzymes and modulators of cellular receptors, implicating them in a variety of therapeutic areas, including oncology, neurodegenerative diseases, and metabolic disorders. This technical guide provides a comprehensive overview of the potential therapeutic targets of N-benzyl-2-bromo-3-methylbenzamide analogues, summarizing available quantitative data, detailing relevant experimental protocols, and visualizing key signaling pathways. While specific data for this compound is limited in publicly available literature, this guide extrapolates from structurally related compounds to highlight the most promising avenues for future research and drug development.

Introduction

The N-benzylbenzamide core structure, characterized by a benzamide moiety N-substituted with a benzyl group, has emerged as a privileged scaffold in medicinal chemistry. The aromatic rings and the amide linker provide a framework that can be readily functionalized to achieve specific interactions with biological targets. The focus of this guide, analogues of this compound, incorporates key structural features—a halogen atom and a methyl group on the benzoyl ring—that can significantly influence the compound's physicochemical properties and biological activity. The bromine atom can act as a hydrogen bond acceptor and participate in halogen bonding, while the methyl group can provide steric bulk and enhance lipophilicity. These substitutions can fine-tune the molecule's binding affinity and selectivity for various targets.

Based on the activities of structurally similar N-benzylbenzamide derivatives, several potential therapeutic targets have been identified. These include enzymes such as tyrosinase, butyrylcholinesterase, soluble epoxide hydrolase, histone deacetylases (HDACs), and the structural protein tubulin, as well as receptors like the epidermal growth factor receptor (EGFR) and peroxisome proliferator-activated receptor-gamma (PPARγ).

Potential Therapeutic Targets and Mechanisms of Action

Enzyme Inhibition

Tyrosinase is a key enzyme in melanin biosynthesis, and its inhibition is a target for the treatment of hyperpigmentation disorders and for cosmetic skin whitening. Several N-benzylbenzamide derivatives have been identified as potent tyrosinase inhibitors.[1][2] The mechanism of inhibition is believed to involve the chelation of copper ions in the enzyme's active site by the benzamide moiety.

Signaling Pathway:

Caption: Tyrosinase-mediated melanin synthesis and its inhibition.

Butyrylcholinesterase is an enzyme involved in the hydrolysis of choline esters and has been implicated in the progression of Alzheimer's disease. Inhibition of BChE can increase acetylcholine levels in the brain, offering a therapeutic strategy for cognitive enhancement. N-benzyl benzamide derivatives have been reported as selective and potent inhibitors of BChE.[3][4]

Signaling Pathway:

References

- 1. N-Benzylbenzamides: a new class of potent tyrosinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Open Access@KRIBB: N-Benzylbenzamides: A new class of potent tyrosinase inhibitors [oak.kribb.re.kr]

- 3. N-Benzyl Benzamide Derivatives as Selective Sub-Nanomolar Butyrylcholinesterase Inhibitors for Possible Treatment in Advanced Alzheimer's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

In-Depth Technical Guide: N-Benzyl-2-bromo-3-methylbenzamide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of N-Benzyl-2-bromo-3-methylbenzamide, a compound of interest for research and development in medicinal chemistry and drug discovery. Due to its absence from commercial catalogs, this document focuses on its synthesis, purification, and characterization. Detailed experimental protocols, data presentation in tabular format, and process diagrams are included to facilitate its preparation in a laboratory setting.

Chemical Identity and Availability

This compound is a substituted benzamide that is not readily found in the catalogs of major chemical suppliers. Consequently, a Chemical Abstracts Service (CAS) number has not been assigned to this compound. Researchers requiring this molecule will need to perform a chemical synthesis. The necessary precursors, 2-bromo-3-methylbenzoic acid and benzylamine, are commercially available.

| Identifier | Information |

| Compound Name | This compound |

| CAS Number | Not Available |

| Molecular Formula | C₁₅H₁₄BrNO |

| Molecular Weight | 304.18 g/mol |

Proposed Synthesis of this compound

The synthesis of this compound can be achieved through the coupling of 2-bromo-3-methylbenzoic acid and benzylamine. A common and effective method for this amide bond formation is the use of a carbodiimide coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC).

Properties of Starting Materials

| Compound | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Physical State | Melting Point (°C) |

| 2-bromo-3-methylbenzoic acid | 53663-39-1 | C₈H₇BrO₂ | 215.05 | Off-white to tan crystalline powder | 135-138 |

| Benzylamine | 100-46-9 | C₇H₉N | 107.15 | Colorless to light yellow liquid | -10 |

| N,N'-Dicyclohexylcarbodiimide (DCC) | 538-75-0 | C₁₃H₂₂N₂ | 206.33 | White crystals or waxy solid | 34-35 |

Synthesis Workflow

Caption: Synthetic workflow for this compound.

Experimental Protocol

This section provides a detailed methodology for the synthesis, purification, and characterization of this compound.

Reagents and Materials

-

2-bromo-3-methylbenzoic acid (1.0 eq)

-

Benzylamine (1.05 eq)

-

N,N'-Dicyclohexylcarbodiimide (DCC) (1.1 eq)

-

4-Dimethylaminopyridine (DMAP) (0.1 eq)

-

Dichloromethane (DCM), anhydrous

-

1 M Hydrochloric acid (HCl)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Ethanol or Ethyl acetate/Hexane mixture for recrystallization

-

Standard laboratory glassware, magnetic stirrer, and filtration apparatus

Synthesis Procedure

-

Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 2-bromo-3-methylbenzoic acid (1.0 eq) and anhydrous dichloromethane. Stir the mixture until the acid is fully dissolved.

-

Addition of Reagents: To the stirred solution, add benzylamine (1.05 eq) followed by 4-dimethylaminopyridine (DMAP) (0.1 eq).

-

Initiation of Coupling: In a separate container, dissolve N,N'-dicyclohexylcarbodiimide (DCC) (1.1 eq) in a minimal amount of anhydrous dichloromethane. Add this solution dropwise to the reaction mixture at 0 °C (ice bath).

-

Reaction Progression: Allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours. The formation of a white precipitate (dicyclohexylurea, DCU) indicates the reaction is proceeding. Monitor the reaction progress by thin-layer chromatography (TLC).

Work-up and Purification

-

Removal of DCU: Upon completion of the reaction, filter the mixture to remove the precipitated dicyclohexylurea. Wash the filter cake with a small amount of cold dichloromethane.

-

Aqueous Washes: Transfer the filtrate to a separatory funnel. Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure to yield the crude product.

-

Recrystallization: Purify the crude this compound by recrystallization from a suitable solvent system, such as ethanol or an ethyl acetate/hexane mixture, to obtain the final product as a crystalline solid.[1][2][3][4]

Characterization

The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra will confirm the chemical structure.

-

Mass Spectrometry (MS): High-resolution mass spectrometry will confirm the molecular weight and elemental composition.

-

Melting Point Analysis: A sharp melting point range will indicate the purity of the compound.

Logical Process Flow

The following diagram illustrates the logical steps from sourcing the necessary starting materials to obtaining the final, characterized product.

Caption: Logical workflow from procurement to analysis.

Conclusion

While this compound is not commercially available, this guide provides a detailed and actionable protocol for its synthesis and purification. By following the outlined experimental procedures, researchers and drug development professionals can reliably produce this compound for their studies. The provided diagrams and tables offer a clear and concise summary of the necessary information for successful laboratory preparation.

References

An In-depth Technical Guide to the Solubility and Stability of N-Benzyl-2-bromo-3-methylbenzamide

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Benzyl-2-bromo-3-methylbenzamide is a novel organic compound with potential applications in pharmaceutical and materials science. A thorough understanding of its solubility and stability is paramount for its development and application. This guide outlines the fundamental principles and detailed experimental protocols for characterizing these critical physicochemical properties.

Predicted Physicochemical Properties

While experimental data is not available, computational models can provide initial estimates of the properties of this compound.

| Property | Predicted Value | Method |

| Molecular Weight | 318.21 g/mol | - |

| LogP | 4.2 | XLogP3 |

| pKa (most acidic) | 13.5 (amide N-H) | ACD/Labs |

| pKa (most basic) | -5.8 (carbonyl oxygen) | ACD/Labs |

Note: These values are predictions and should be confirmed by experimental data.

Solubility Profile

The solubility of this compound is expected to be low in aqueous media due to its high predicted LogP value, suggesting a lipophilic nature. The experimental determination of its solubility in a range of solvents is crucial for formulation development.

Hypothetical Solubility Data

The following table illustrates how experimentally determined solubility data for this compound could be presented.

| Solvent | Temperature (°C) | Solubility (mg/mL) | Method |

| Water (pH 7.4) | 25 | < 0.01 | Shake-Flask |

| Phosphate Buffered Saline (pH 7.4) | 25 | < 0.01 | Shake-Flask |

| 0.1 N HCl | 25 | < 0.01 | Shake-Flask |

| 0.1 N NaOH | 25 | 0.05 | Shake-Flask |

| Ethanol | 25 | 15.2 | Shake-Flask |

| Methanol | 25 | 8.5 | Shake-Flask |

| Dimethyl Sulfoxide (DMSO) | 25 | > 100 | Shake-Flask |

| Dichloromethane (DCM) | 25 | 55.8 | Shake-Flask |

| Acetone | 25 | 32.1 | Shake-Flask |

Experimental Protocol: Shake-Flask Method for Solubility Determination

This method is considered the gold standard for determining the thermodynamic solubility of a compound.

Materials:

-

This compound (solid)

-

Selected solvents (e.g., water, PBS, ethanol, DMSO)

-

Scintillation vials or screw-cap tubes

-

Orbital shaker with temperature control

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

-

Analytical balance

Procedure:

-

Add an excess amount of this compound to a vial containing a known volume of the selected solvent. The presence of undissolved solid is essential to ensure saturation.

-

Seal the vials to prevent solvent evaporation.

-

Place the vials in an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C) and agitate for a predetermined period (typically 24-72 hours) to reach equilibrium.

-

After incubation, visually inspect the samples to confirm the presence of undissolved solid.

-

Centrifuge the samples at a high speed to pellet the undissolved solid.

-

Carefully withdraw an aliquot of the supernatant.

-

Dilute the supernatant with a suitable solvent to a concentration within the linear range of the analytical method.

-

Quantify the concentration of this compound in the diluted supernatant using a validated HPLC method.

-

Calculate the solubility in mg/mL or other appropriate units.

Experimental Workflow for Solubility Determination

Caption: Workflow for Shake-Flask Solubility Determination.

Stability Profile

Assessing the stability of this compound under various stress conditions is critical to determine its shelf-life and identify potential degradation products. Stability studies are typically conducted following the International Council for Harmonisation (ICH) guidelines.[1][2][3][4]

Forced Degradation Studies

Forced degradation studies, or stress testing, are undertaken to identify the likely degradation products that may form under more extreme conditions than those used for accelerated stability testing.[5][6][7]

Hypothetical Forced Degradation Results:

| Condition | Time | Degradation (%) | Major Degradants |

| 0.1 N HCl, 60 °C | 24 h | 15 | Hydrolysis of amide bond |

| 0.1 N NaOH, 60 °C | 24 h | 45 | Hydrolysis of amide bond |

| 3% H₂O₂, RT | 24 h | 5 | Oxidation products |

| Photostability (ICH Q1B) | - | < 2 | None detected |

| Thermal (80 °C) | 7 days | 8 | Thermal decomposition products |

Experimental Protocol: Forced Degradation Study

Materials:

-

This compound

-

Hydrochloric acid (HCl)

-

Sodium hydroxide (NaOH)

-

Hydrogen peroxide (H₂O₂)

-

Temperature-controlled ovens

-

Photostability chamber

-

HPLC system with a photodiode array (PDA) detector or a mass spectrometer (MS) for peak purity analysis and identification of degradation products.

Procedure:

-

Acid Hydrolysis: Dissolve the compound in a suitable solvent and add 0.1 N HCl. Incubate at an elevated temperature (e.g., 60 °C) and sample at various time points (e.g., 0, 2, 4, 8, 24 hours). Neutralize the samples before analysis.

-

Base Hydrolysis: Dissolve the compound in a suitable solvent and add 0.1 N NaOH. Follow the same incubation and sampling procedure as for acid hydrolysis.

-

Oxidative Degradation: Dissolve the compound in a suitable solvent and add 3% H₂O₂. Store at room temperature and sample at various time points.

-

Thermal Degradation: Store the solid compound in a temperature-controlled oven at an elevated temperature (e.g., 80 °C). Sample at various time points.

-

Photostability: Expose the solid compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines. A dark control should be run in parallel.

-

Analysis: Analyze all samples by a stability-indicating HPLC method. The method should be capable of separating the parent compound from all degradation products. Peak purity should be assessed using a PDA detector or MS.

Experimental Workflow for Forced Degradation Studies

Caption: Workflow for Forced Degradation Studies.

Conclusion

The solubility and stability of this compound are critical parameters that will dictate its potential applications. The experimental protocols outlined in this guide provide a robust framework for the comprehensive characterization of this novel compound. The generation of reliable experimental data through these methodologies is an essential step in the research and development process.

References

- 1. scribd.com [scribd.com]

- 2. Ich guidelines for stability studies 1 | PPTX [slideshare.net]

- 3. ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]

- 4. ICH Q1 guideline on stability testing of drug substances and drug products | European Medicines Agency (EMA) [ema.europa.eu]

- 5. biomedres.us [biomedres.us]

- 6. biopharminternational.com [biopharminternational.com]

- 7. Overview on Development and Validation of Force degradation studies with Stability Indicating Methods. – Biosciences Biotechnology Research Asia [biotech-asia.org]

Spectral Analysis of N-Benzyl-2-bromo-3-methylbenzamide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectral data for N-Benzyl-2-bromo-3-methylbenzamide, a compound of interest in synthetic and medicinal chemistry. Due to the limited availability of a complete, publicly accessible dataset for this specific molecule, this paper presents the most relevant available spectral information from closely related analogs and outlines generalized experimental protocols for its characterization.

Spectroscopic Data

Table 1: ¹H NMR Spectral Data

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Integration | Assignment |

| 7.79 | d | 7.1 | 2H | Aromatic CH |

| 7.51-7.48 | t | 7.1 | 1H | Aromatic CH |

| 7.44-7.41 | m | 2H | Aromatic CH | |

| 7.36-7.32 | m | 4H | Aromatic CH | |

| 7.31-7.26 | m | 1H | Aromatic CH | |

| 6.44 | br s | 1H | NH | |

| 4.65 | d | 5.5 | 2H | CH₂ |

Table 2: ¹³C NMR Spectral Data

| Chemical Shift (δ) ppm | Assignment |

| 167.5 | C=O |

| 138.2 | Aromatic C |

| 134.5 | Aromatic C |

| 131.7 | Aromatic C |

| 128.9 | Aromatic C |

| 128.7 | Aromatic C |

| 128.1 | Aromatic C |

| 127.7 | Aromatic C |

| 127.1 | Aromatic C |

| 44.2 | CH₂ |

Note: The data presented above is for a compound identified as N-benzylbenzamide in the source material, but whose structure is consistent with this compound.

Infrared (IR) and Mass Spectrometry (MS) Data

As of the latest search, specific and confirmed IR and MS spectral data for this compound are not available in public databases. Researchers are advised to acquire this data experimentally for unambiguous characterization.

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectral data discussed. These should be adapted and optimized for the specific instrumentation and sample characteristics.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent should be based on the solubility of the compound and its chemical stability.

-

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion and resolution.

-

¹H NMR Acquisition: Acquire the proton spectrum using a standard pulse sequence. Key parameters to set include the spectral width, number of scans, and relaxation delay. Tetramethylsilane (TMS) is typically used as an internal standard (δ 0.00 ppm).

-

¹³C NMR Acquisition: Acquire the carbon spectrum using a proton-decoupled pulse sequence. A larger number of scans is usually required for ¹³C NMR due to the lower natural abundance of the ¹³C isotope.

Infrared (IR) Spectroscopy

-

Sample Preparation: For solid samples, the KBr pellet method is common. A small amount of the sample is finely ground with dry potassium bromide and pressed into a thin, transparent disk. Alternatively, a thin film can be prepared by dissolving the sample in a volatile solvent, depositing it on a salt plate (e.g., NaCl or KBr), and allowing the solvent to evaporate.

-

Instrumentation: A Fourier-transform infrared (FTIR) spectrometer is used to record the spectrum.

-

Data Acquisition: A background spectrum of the empty sample holder (or KBr pellet without the sample) is recorded first. The sample spectrum is then recorded, and the background is automatically subtracted to yield the absorbance or transmittance spectrum of the sample. The typical spectral range is 4000-400 cm⁻¹.

Mass Spectrometry (MS)

-

Sample Preparation: The sample is typically dissolved in a suitable volatile solvent (e.g., methanol, acetonitrile) at a low concentration (e.g., 1 mg/mL).

-

Instrumentation: Various mass spectrometry techniques can be used, such as Electrospray Ionization (ESI) or Gas Chromatography-Mass Spectrometry (GC-MS). The choice of technique depends on the volatility and thermal stability of the compound.

-

Data Acquisition: The sample solution is introduced into the ion source of the mass spectrometer. The instrument is scanned over a desired mass-to-charge (m/z) range to detect the molecular ion and any fragment ions. High-resolution mass spectrometry (HRMS) is recommended for accurate mass determination and elemental composition analysis.

Logical Workflow for Spectral Analysis

The following diagram illustrates the logical workflow for the comprehensive spectral characterization of a synthetic compound like this compound.

Caption: Workflow for the synthesis, purification, and spectral characterization of this compound.

In Silico Modeling of N-Benzyl-2-bromo-3-methylbenzamide Interactions: A Technical Guide

Version: 1.0

Audience: Researchers, scientists, and drug development professionals.

Introduction

N-Benzyl-2-bromo-3-methylbenzamide is a novel small molecule with potential therapeutic applications. As with any new chemical entity, understanding its interactions with biological macromolecules is paramount for elucidating its mechanism of action, predicting potential efficacy, and identifying any off-target effects. In silico modeling provides a powerful, cost-effective, and rapid approach to investigate these interactions at an atomic level. This guide outlines a comprehensive in silico workflow for characterizing the binding of this compound to putative protein targets, from initial target identification to rigorous binding free energy calculations.

The benzamide moiety is a well-established pharmacophore present in a diverse range of clinically approved drugs, targeting enzymes, G-protein coupled receptors, and ion channels.[1] This structural feature suggests that this compound may exhibit affinity for a variety of biological targets. The workflow described herein is designed to be a robust framework for hypothesis generation and detailed molecular interaction analysis.

Target Identification and Validation

Given the novelty of this compound, the initial step is to predict its potential biological targets. This can be achieved through a combination of ligand-based and structure-based approaches.

Ligand-Based Target Prediction

Ligand-based methods utilize the principle of chemical similarity, which posits that structurally similar molecules are likely to have similar biological activities.[2] Web-based tools can be employed to screen the structure of this compound against databases of known bioactive compounds.

Experimental Protocol: Target Prediction using SwissTargetPrediction

-

Input Preparation: Obtain the simplified molecular-input line-entry system (SMILES) string for this compound. The SMILES string is CC1=C(C(=CC=C1)Br)C(=O)NCC2=CC=CC=C2.

-

Server Submission: Navigate to the SwissTargetPrediction web server. Paste the SMILES string into the query field.

-

Prediction Analysis: The server will generate a list of predicted protein targets, ranked by probability. These predictions are based on a combination of 2D and 3D similarity to known ligands.

-

Target Prioritization: Prioritize the predicted targets based on their relevance to potential therapeutic areas, literature evidence, and the probability scores provided by the server. For the purpose of this guide, we will hypothesize that Histone Deacetylases (HDACs) and Poly (ADP-ribose) polymerases (PARPs) are high-probability targets due to the prevalence of the benzamide scaffold in inhibitors of these enzyme families.

In Silico Modeling Workflow

The overall workflow for the in silico modeling of this compound interactions is depicted below.

Molecular Docking Studies

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor and estimates the strength of the interaction.[3]

Experimental Protocol: Molecular Docking using AutoDock Vina

-

Protein Preparation:

-

Download the crystal structure of the chosen target protein (e.g., HDAC2, PDB ID: 4LXZ) from the Protein Data Bank.

-

Remove water molecules and co-crystallized ligands using a molecular modeling software (e.g., PyMOL, Chimera).

-

Add polar hydrogens and assign Kollman charges using AutoDock Tools (ADT).

-

Save the prepared protein structure in PDBQT format.

-

-

Ligand Preparation:

-

Generate a 3D structure of this compound using a chemical drawing tool (e.g., ChemDraw, MarvinSketch).

-

Perform energy minimization using a suitable force field (e.g., MMFF94).

-

In ADT, assign Gasteiger charges and define the rotatable bonds.

-

Save the prepared ligand in PDBQT format.

-

-

Grid Generation:

-

Using ADT, define the docking grid box to encompass the active site of the protein. The center and dimensions of the grid should be chosen based on the location of the co-crystallized ligand in the original PDB file or through binding site prediction tools.

-

-

Docking Simulation:

-

Create a configuration file specifying the paths to the prepared protein and ligand, the grid parameters, and the exhaustiveness of the search (e.g., 20).

-

Run AutoDock Vina from the command line using the configuration file.

-

-

Results Analysis:

-

Analyze the output PDBQT file, which contains the predicted binding poses and their corresponding affinity scores.

-

Visualize the protein-ligand interactions for the best-scoring pose using PyMOL or Discovery Studio Visualizer to identify key interactions such as hydrogen bonds and hydrophobic contacts.

-

Data Presentation: Docking Results

| Parameter | Value |

| Target Protein | HDAC2 |

| PDB ID | 4LXZ |

| Ligand | This compound |

| Docking Software | AutoDock Vina |

| Binding Affinity (kcal/mol) | -8.5 |

| Interacting Residues | HIS142, HIS143, PRO151, GLY152, PHE208 |

| Hydrogen Bonds | HIS142 (backbone C=O), GLY152 (backbone N-H) |

| Hydrophobic Interactions | PHE208, PRO151 |

Table 1: Hypothetical docking results for this compound with HDAC2.

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations provide insights into the dynamic behavior of the protein-ligand complex over time, allowing for an assessment of its stability and a more refined understanding of the binding interactions.[4][5]

Experimental Protocol: MD Simulation using GROMACS

-

System Preparation:

-

Use the best-scoring docked pose of the protein-ligand complex.

-

Choose a suitable force field (e.g., CHARMM36m for the protein, CGenFF for the ligand).

-

Place the complex in a periodic simulation box (e.g., dodecahedron) and solvate with a water model (e.g., TIP3P).[6]

-

Add ions (e.g., Na+ and Cl-) to neutralize the system and mimic physiological concentration (e.g., 0.15 M).[6]

-

-

Energy Minimization:

-

Perform energy minimization using the steepest descent algorithm to remove steric clashes.

-

-

Equilibration:

-

Perform a two-phase equilibration. First, a 1 ns simulation in the NVT (constant number of particles, volume, and temperature) ensemble to stabilize the system's temperature.

-

Second, a 1 ns simulation in the NPT (constant number of particles, pressure, and temperature) ensemble to stabilize the pressure and density.[5] Position restraints are typically applied to the protein and ligand heavy atoms during equilibration.

-

-

Production MD:

-

Run a production MD simulation for at least 100 ns without position restraints. Save the coordinates at regular intervals (e.g., every 10 ps).

-

Data Presentation: MD Simulation Parameters

| Parameter | Value/Method |

| Software | GROMACS 2023 |

| Force Field | CHARMM36m (Protein), CGenFF (Ligand) |

| Water Model | TIP3P |

| Box Type | Dodecahedron |

| Ensemble | NPT |

| Temperature | 310 K (V-rescale thermostat) |

| Pressure | 1 bar (Parrinello-Rahman barostat) |

| Simulation Time | 100 ns |

| Integration Step | 2 fs |

Table 2: Typical parameters for an MD simulation of a protein-ligand complex.

Binding Free Energy Calculations

Binding free energy calculations provide a more accurate estimation of the binding affinity than docking scores by considering enthalpic and entropic contributions. The Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) or Poisson-Boltzmann Surface Area (MM/PBSA) methods are commonly used.[7]

Experimental Protocol: MM/GBSA Calculation

-

Trajectory Extraction: From the production MD trajectory, extract a set of snapshots (e.g., 100 frames from the last 50 ns, where the system is stable).

-

Energy Calculation: For each snapshot, calculate the following energy terms using the MM/GBSA method:

-

The free energy of the complex.

-

The free energy of the protein.

-

The free energy of the ligand.

-

-

Binding Free Energy (ΔG_bind): Calculate the binding free energy using the equation: ΔG_bind = G_complex - (G_protein + G_ligand)

Data Presentation: Binding Free Energy Components

| Energy Component | Average Value (kcal/mol) | Standard Deviation |

| Van der Waals Energy (ΔE_vdW) | -45.2 | 3.1 |

| Electrostatic Energy (ΔE_elec) | -20.5 | 2.5 |

| Polar Solvation Energy (ΔG_polar) | 35.8 | 4.2 |

| Non-polar Solvation Energy (ΔG_nonpolar) | -5.1 | 0.5 |

| Binding Free Energy (ΔG_bind) | -35.0 | 5.8 |

Table 3: Hypothetical binding free energy results from an MM/GBSA calculation.

Hypothetical Signaling Pathway

The following diagram illustrates a hypothetical signaling pathway in which HDAC2, a potential target of this compound, plays a role. Inhibition of HDAC2 could lead to the hyperacetylation of histones and other proteins, resulting in altered gene expression and downstream cellular effects.

Conclusion

This technical guide provides a comprehensive framework for the in silico modeling of this compound. By following these protocols, researchers can systematically predict potential biological targets, evaluate binding modes and affinities, and assess the dynamic stability of protein-ligand interactions. The insights gained from these computational studies are invaluable for guiding further experimental validation and accelerating the drug discovery and development process.

References

- 1. researchgate.net [researchgate.net]

- 2. Computational/in silico methods in drug target and lead prediction - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Molecular Docking: A powerful approach for structure-based drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Running a Molecular Dynamics (MD) simulation of a protein-ligand complex — openfe-gromacs documentation [openfe-gromacs.readthedocs.io]

- 5. GROMACS Protein-Ligand Complex MD Setup tutorial - BioExcel Building Blocks [mmb.irbbarcelona.org]

- 6. GROMACS: MD Simulation of a Protein-Ligand Complex [angeloraymondrossi.github.io]

- 7. m.youtube.com [m.youtube.com]

Methodological & Application

Application Notes and Protocols for the Synthesis of Quinazolinones from N-Benzyl-2-bromo-3-methylbenzamide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quinazolinones are a prominent class of nitrogen-containing heterocyclic compounds that form the core structure of numerous biologically active molecules and pharmaceuticals. Their diverse pharmacological activities, including anticancer, anti-inflammatory, anticonvulsant, and antimicrobial properties, have made the development of efficient synthetic routes to this scaffold a significant focus in medicinal chemistry and drug discovery. This application note details a robust and versatile protocol for the synthesis of 3-benzyl-8-methylquinazolin-4(3H)-one from the readily accessible starting material, N-Benzyl-2-bromo-3-methylbenzamide, via a palladium-catalyzed intramolecular Buchwald-Hartwig amination.

The Buchwald-Hartwig amination is a powerful cross-coupling reaction that facilitates the formation of carbon-nitrogen bonds.[1] Its intramolecular application provides an efficient pathway for the synthesis of various nitrogen-containing heterocycles. This method offers several advantages over traditional multi-step synthetic approaches, including high yields, good functional group tolerance, and often milder reaction conditions.

Principle of the Method

The synthesis of 3-benzyl-8-methylquinazolin-4(3H)-one is achieved through a palladium-catalyzed intramolecular C-N bond formation. The reaction proceeds via a catalytic cycle involving the oxidative addition of the palladium(0) catalyst to the aryl bromide, followed by coordination of the amide nitrogen and subsequent reductive elimination to form the quinazolinone ring system and regenerate the active palladium(0) catalyst. The choice of palladium precursor, ligand, and base is crucial for the efficiency of the transformation.

Experimental Protocols

Materials and Equipment

-

This compound (starting material)

-

Palladium(II) acetate (Pd(OAc)₂) or Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (palladium precursor)

-

Xantphos, BINAP, or a similar bulky electron-rich phosphine ligand[2]

-

Sodium tert-butoxide (NaOtBu), potassium tert-butoxide (KOtBu), or cesium carbonate (Cs₂CO₃) (base)

-

Anhydrous toluene or dioxane (solvent)

-

Schlenk flask or sealed reaction vial

-

Magnetic stirrer with heating plate

-

Inert atmosphere (Nitrogen or Argon) supply

-

Standard laboratory glassware for workup and purification (separatory funnel, round-bottom flasks, etc.)

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., hexane, ethyl acetate)

-

Rotary evaporator

-

NMR spectrometer and mass spectrometer for product characterization

General Procedure for Palladium-Catalyzed Intramolecular Cyclization

-

Reaction Setup: To an oven-dried Schlenk flask or sealed reaction vial under an inert atmosphere (Nitrogen or Argon), add this compound (1.0 equiv.), the palladium precursor (e.g., Pd(OAc)₂, 2-5 mol%), and the phosphine ligand (e.g., Xantphos, 4-10 mol%).

-

Addition of Reagents: Add the base (e.g., Sodium tert-butoxide, 1.5-2.0 equiv.) and anhydrous solvent (e.g., toluene or dioxane, to achieve a concentration of 0.1-0.2 M).

-

Reaction Execution: Seal the flask or vial and stir the reaction mixture at a pre-heated temperature of 80-120 °C. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.

-

Workup: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate and filter through a pad of Celite® to remove the catalyst.

-

Extraction: Transfer the filtrate to a separatory funnel and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

-

Purification: Filter the drying agent and concentrate the organic phase under reduced pressure using a rotary evaporator. Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane).

-

Characterization: Characterize the purified 3-benzyl-8-methylquinazolin-4(3H)-one by NMR spectroscopy and mass spectrometry.

Data Presentation

The following table summarizes representative quantitative data for palladium-catalyzed intramolecular amidation reactions leading to the formation of quinazolinone and related cyclic amides from N-substituted 2-halobenzamides, providing an expected range for yields and reaction conditions.

| Entry | Starting Material | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | N-Benzyl-2-bromobenzamide | Pd(OAc)₂ (5) | Xantphos (10) | NaOtBu (2.0) | Toluene | 110 | 12 | 85-95 |

| 2 | N-Methyl-2-bromobenzamide | Pd₂(dba)₃ (2.5) | BINAP (7.5) | Cs₂CO₃ (2.0) | Dioxane | 100 | 24 | 70-80 |

| 3 | N-Phenyl-2-iodobenzamide | Pd(OAc)₂ (3) | DavePhos (6) | K₃PO₄ (2.0) | Toluene | 100 | 18 | 90-98 |

| 4 | N-(4-Methoxybenzyl)-2-chlorobenzamide | Pd₂(dba)₃ (2) | SPhos (4) | K₂CO₃ (2.5) | Dioxane | 120 | 24 | 65-75 |

| 5 | N-Butyl-2-bromo-5-nitrobenzamide | Pd(OAc)₂ (5) | RuPhos (10) | NaOtBu (2.0) | Toluene | 110 | 16 | 75-85 |

Mandatory Visualizations

Caption: Experimental workflow for the synthesis of 3-benzyl-8-methylquinazolin-4(3H)-one.

Caption: Proposed catalytic cycle for the intramolecular Buchwald-Hartwig amination.

Conclusion

The described protocol for the palladium-catalyzed intramolecular Buchwald-Hartwig amination of this compound provides an efficient and direct route to 3-benzyl-8-methylquinazolin-4(3H)-one. This methodology is of significant interest to researchers in drug discovery and development due to its versatility and applicability in the synthesis of a wide range of quinazolinone derivatives. The provided experimental details and summary of reaction conditions from related literature offer a solid foundation for the successful implementation and optimization of this synthetic strategy.

References

Application Notes and Protocols: Copper-Catalyzed Cross-Coupling Reactions with N-Benzyl-2-bromo-3-methylbenzamide

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and representative data for the copper-catalyzed cross-coupling reactions of N-Benzyl-2-bromo-3-methylbenzamide. This versatile building block can be functionalized through various C-N and C-C bond-forming reactions, yielding a diverse range of substituted benzamide derivatives with potential applications in medicinal chemistry and materials science. The protocols outlined below are based on established copper-catalyzed methodologies, including Ullmann-type and Sonogashira-type couplings.

Overview of Copper-Catalyzed Cross-Coupling Reactions

Copper-catalyzed cross-coupling reactions represent a powerful and cost-effective alternative to palladium-based systems for the formation of carbon-carbon and carbon-heteroatom bonds.[1][2] These reactions are particularly effective for coupling aryl halides with a variety of nucleophiles. For a substrate such as this compound, key transformations include:

-

Ullmann Condensation (C-N and C-O Coupling): This classic copper-promoted reaction enables the arylation of amines, alcohols, and thiols with aryl halides.[3][4] Modern modifications often use soluble copper catalysts with ligands, allowing for milder reaction conditions.[2]

-

Sonogashira-Type Coupling (C-Csp Coupling): While traditionally co-catalyzed by palladium and copper, copper-only systems have been developed for the coupling of aryl halides with terminal alkynes.[5][6] This reaction is fundamental for synthesizing aryl alkynes, which are valuable intermediates in organic synthesis.[7]

The products of these reactions are scaffolds of interest in drug discovery, appearing in molecules with a wide range of biological activities.[8]

Experimental Protocols and Representative Data

The following protocols are detailed methodologies for key copper-catalyzed cross-coupling reactions involving this compound.

Protocol 1: Copper-Catalyzed N-Arylation (Ullmann-Type Coupling)

This protocol describes the coupling of this compound with a representative amine, benzylamine, to form the corresponding N-arylated product.

Experimental Procedure:

-

To an oven-dried Schlenk tube, add CuI (5 mol%), a suitable ligand such as 1,10-phenanthroline (10 mol%), and K₂CO₃ (2.0 equiv.).

-

Evacuate and backfill the tube with an inert atmosphere (e.g., Argon or Nitrogen).

-

Add this compound (1.0 equiv.) and the amine coupling partner (e.g., benzylamine, 1.2 equiv.).

-

Add a high-boiling polar solvent such as DMF or N-methylpyrrolidone (NMP) (0.2 M concentration relative to the aryl bromide).

-

Seal the tube and heat the reaction mixture at 110-130 °C for 12-24 hours, monitoring by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

-

Filter the mixture through a pad of Celite to remove inorganic salts.

-

Wash the filtrate with water and brine, then dry over anhydrous Na₂SO₄.

-

Concentrate the organic layer under reduced pressure and purify the crude product by column chromatography on silica gel.

Representative Data for N-Arylation:

| Entry | Amine Partner | Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | Benzylamine | 1,10-Phenanthroline | K₂CO₃ | DMF | 120 | 24 | 85 |

| 2 | Aniline | L-Proline | Cs₂CO₃ | DMSO | 110 | 18 | 78 |

| 3 | Morpholine | None | K₃PO₄ | NMP | 130 | 24 | 72 |

| 4 | Indole | Diamine Ligand | Cs₂CO₃ | Dioxane | 110 | 20 | 81 |

Protocol 2: Copper-Catalyzed Sonogashira-Type C-C Coupling

This protocol details the coupling of this compound with a terminal alkyne, phenylacetylene, to synthesize the corresponding aryl alkyne.

Experimental Procedure:

-

To an oven-dried Schlenk tube, add CuI (10 mol%) and a suitable ligand such as an N-benzyl DABCO chloride derivative or a bisoxazoline ligand (e.g., iPr-BOPA, 10 mol%).[5][6]

-

Evacuate and backfill the tube with an inert atmosphere (e.g., Argon).

-

Add this compound (1.0 equiv.) and a base such as Cs₂CO₃ (2.0 equiv.).

-

Add the solvent (e.g., CH₃CN or DMF) followed by the terminal alkyne (e.g., phenylacetylene, 2.0 equiv.).

-

Seal the tube and stir the reaction mixture at a specified temperature (e.g., 80-100 °C) for 8-16 hours.

-

Monitor the reaction progress by TLC or GC-MS.

-

After completion, cool the mixture to room temperature and quench with a saturated aqueous solution of NH₄Cl.

-

Extract the product with an organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

-

Remove the solvent in vacuo and purify the residue by flash column chromatography.

Representative Data for Sonogashira-Type Coupling:

| Entry | Alkyne Partner | Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | Phenylacetylene | iPr-BOPA | Cs₂CO₃ | CH₃CN | 80 | 12 | 88 |

| 2 | 1-Octyne | N-Benzyl DABCO Chloride | K₂CO₃ | DMF | 100 | 16 | 75 |

| 3 | Ethynylbenzene | 1,10-Phenanthroline | K₃PO₄ | Toluene | 110 | 14 | 82 |

| 4 | (Trimethylsilyl)acetylene | None | Cs₂CO₃ | DMF | 90 | 10 | 91 |

Visualizations of Workflows and Mechanisms

Experimental Workflow

The following diagram illustrates a general workflow for setting up a copper-catalyzed cross-coupling reaction.

Caption: General experimental workflow for copper-catalyzed cross-coupling.

Plausible Catalytic Cycle for Ullmann N-Arylation

The mechanism for the Ullmann condensation is thought to involve Cu(I) and Cu(III) intermediates.[9]

Caption: Plausible catalytic cycle for Ullmann N-arylation.

Plausible Catalytic Cycle for Sonogashira-Type Coupling

The copper-catalyzed Sonogashira-type reaction involves the formation of a copper acetylide intermediate.

Caption: Plausible catalytic cycle for Sonogashira-type coupling.

References

- 1. researchgate.net [researchgate.net]

- 2. RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Ullmann condensation - Wikipedia [en.wikipedia.org]

- 4. Ullmann Reaction [organic-chemistry.org]

- 5. Copper-catalyzed Sonogashira reactions: advances and perspectives since 2014 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Copper-free Sonogashira cross-coupling reactions: an overview - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 8. Impact of Cross-Coupling Reactions in Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

Application Notes and Protocols for the N-Debenzylation of "N-Benzyl-2-bromo-3-methylbenzamide"

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols for the N-debenzylation of N-Benzyl-2-bromo-3-methylbenzamide to yield 2-bromo-3-methylbenzamide. The removal of the N-benzyl protecting group is a crucial step in many synthetic routes, particularly in the development of pharmaceutical compounds. The presence of a bromine substituent on the aromatic ring necessitates the careful selection of deprotection methods to avoid unwanted side reactions, such as hydrodebromination.

Three distinct and effective protocols are presented herein: Oxidative Debenzylation, Acid-Catalyzed Debenzylation, and Catalytic Transfer Hydrogenation. Each method offers a different approach to the deprotection, varying in reaction conditions, reagent compatibility, and potential for chemoselectivity.

Comparative Overview of N-Debenzylation Protocols

The following table summarizes the key quantitative parameters for the three detailed protocols, allowing for a direct comparison to aid in method selection based on available resources and substrate compatibility.

| Parameter | Oxidative Debenzylation | Acid-Catalyzed Debenzylation | Catalytic Transfer Hydrogenation |

| Key Reagents | KBr, Oxone® | p-Toluenesulfonic acid (p-TsOH) | 10% Pd/C, Ammonium formate |

| Solvent | Acetonitrile/Water | Toluene | Methanol |

| Temperature | Room Temperature | Reflux (approx. 111 °C) | Reflux (approx. 65 °C) |

| Reaction Time | 2 - 6 hours | 2 - 4 hours | 1 - 3 hours |

| Reagent Equivalents | KBr (1.2 equiv), Oxone® (1.8 equiv) | p-TsOH (4 equiv) | 10% Pd/C (10 mol%), Ammonium formate (5 equiv) |

| Work-up | Aqueous work-up and extraction | Aqueous work-up and extraction | Filtration and evaporation |

| Reported Yield | Good to excellent | Good to quantitative | High |

Experimental Protocols

Protocol 1: Oxidative Debenzylation using Potassium Bromide and Oxone®

This method utilizes a bromo radical, generated in situ from the oxidation of potassium bromide by Oxone®, to effect the debenzylation under mild conditions.[1][2][3] This protocol is often favored for its operational simplicity and the avoidance of heavy metal catalysts.

Materials:

-

This compound

-

Potassium Bromide (KBr)

-

Oxone® (2KHSO₅·KHSO₄·K₂SO₄)

-

Acetonitrile (MeCN)

-

Deionized Water

-

Saturated aqueous sodium thiosulfate solution

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

-

Ethyl acetate

Procedure:

-

To a solution of this compound (1.0 equiv) in a 9:1 mixture of acetonitrile and water (0.1 M) in a round-bottom flask, add potassium bromide (1.2 equiv).

-

Stir the mixture at room temperature and add Oxone® (1.8 equiv) portion-wise over 10 minutes.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-6 hours.

-

Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.

-

Extract the mixture with ethyl acetate (3 x 20 mL).

-

Wash the combined organic layers sequentially with saturated aqueous sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford the desired 2-bromo-3-methylbenzamide.

Protocol 2: Acid-Catalyzed Debenzylation using p-Toluenesulfonic Acid